molecular formula C10H10N2O2 B3365805 Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1261537-34-1

Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B3365805
CAS No.: 1261537-34-1
M. Wt: 190.20 g/mol
InChI Key: RRXIGHKGMRKYSJ-UHFFFAOYSA-N
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Description

Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1261537-34-1) is a chemical compound built on the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, which is a significant framework in medicinal chemistry and drug discovery . This specific ester derivative serves as a versatile and valuable building block for the synthesis of novel bioactive molecules, particularly in the field of anticancer research. The 7-azaindole core is found in numerous natural products and is known for its ability to mimic various biomolecules, making it a privileged structure in the development of therapeutic agents . Researchers utilize this compound to create analogues for evaluating antiproliferative activity against various human cancer cell lines . The scaffold is instrumental in developing inhibitors for key biological targets, including Poly(ADP-ribose) polymerase (PARP-1) and various kinases, which are involved in critical cellular processes like DNA repair and cell cycle regulation . Its molecular formula is C10H10N2O2, with an average molecular weight of 190.20 g/mol . The product should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-5-6-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXIGHKGMRKYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743769
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261537-34-1
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 7h Pyrrolo 2,3 B Pyridine 6 Carboxylate and Its Analogues

Classical and Modern Approaches to Pyrrolo[2,3-b]pyridine Core Construction

The formation of the pyrrolo[2,3-b]pyridine nucleus is the foundational step in synthesizing the target compound and its derivatives. Both long-established and contemporary methods are employed to achieve this, each offering distinct advantages in terms of scope, efficiency, and substituent tolerance.

Cyclization Reactions for Pyrrolo[2,3-b]pyridine Ring Formation

Cyclization reactions are a cornerstone of 7-azaindole (B17877) synthesis, typically involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Bartoli Reaction : This is a widely used method for forming the pyrrolo[2,3-c]pyridine framework, which can be adapted for other isomers. It involves the reaction of nitro-pyridines with vinyl Grignard reagents. nbuv.gov.ua

Madelung and Reissert-type Syntheses : These classical methods have been adapted for 7-azaindole synthesis, though they can be limited in scope compared to their applications in indole (B1671886) chemistry. researchgate.net A modified Madelung and extended Reissert route has been described for the synthesis of substituted 7-azaindoles. researchgate.net

Reductive Cyclization : An alternative approach involves the reductive cyclization of enamines derived from substituted nitropyridines, which can lead to high yields of the target pyrrolopyridine core. nbuv.gov.ua

Thermal Electrocyclization : Modern strategies include the total synthesis of related pyrrolo[2,3-c]quinoline alkaloids through the thermal electrocyclization of an azahexatriene moiety, demonstrating a powerful method for constructing fused pyridine ring systems. nih.gov

Cyclization Method Precursors Key Features Reference(s)
Bartoli ReactionHalogenated nitropyridines, Vinyl magnesium bromideVersatile, high yields nbuv.gov.ua
Madelung-type SynthesisSubstituted 2-aminopyridine (B139424) derivativesClassical approach, scope can be narrow researchgate.net
Reductive CyclizationEnamines from methyl-nitropyridinesTwo-step process, can achieve high yields nbuv.gov.ua
Thermal ElectrocyclizationAzahexatriene moietiesModern approach for complex fused systems nih.gov

Palladium-Catalyzed Coupling Reactions in Pyrrolopyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for both constructing and functionalizing the pyrrolopyridine scaffold, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. osi.lvresearchgate.net

Suzuki-Miyaura Coupling : This reaction is frequently used to introduce aryl or heteroaryl substituents onto the 7-azaindole nucleus. For instance, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully demonstrated. nih.gov This method is also employed in the synthesis of pyrrolo[2,3-d]pyrimidine analogs by coupling arylboronic acids at various positions. nih.gov

Sonogashira Coupling : The Sonogashira reaction facilitates the coupling of terminal alkynes with halogenated pyrrolopyridines. A tandem Sonogashira coupling followed by intramolecular cyclization is an effective strategy for building the 6-azaindole (B1212597) core in one step. nbuv.gov.ua

Buchwald-Hartwig Amination : This reaction is crucial for introducing amino groups. It has been used for amination at the C-4 position of the pyrrolopyridine ring, subsequent to a Suzuki coupling at C-2. nih.gov It is also a key step in creating analogues with amine functionalities at various positions on the scaffold. nih.gov

Stille and Negishi Couplings : These reactions have also been applied to prepare 6-heteroaryl-substituted derivatives of related pyrrolodiazine systems, showcasing the versatility of palladium catalysis in this area. nih.gov

Coupling Reaction Coupling Partners Application Example Reference(s)
Suzuki-MiyauraHalogenated pyrrolopyridine + Aryl/heteroarylboronic acidC-2 arylation of a 2-iodo-4-chloropyrrolopyridine nih.gov
SonogashiraHalogenated pyrrolopyridine + Terminal alkyneTandem coupling/cyclization to form 6-azaindole nbuv.gov.ua
Buchwald-HartwigHalogenated pyrrolopyridine + AmineC-4 amination of a 4-chloropyrrolopyridine nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer a highly efficient route to complex molecular architectures in a single synthetic operation. An efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta worktribe.combeilstein-journals.orgpyrrolo[2,3-b]pyridine derivatives has been developed via a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.orgnih.gov This catalyst-free reaction proceeds in refluxing acetonitrile (B52724) to afford complex tricyclic structures in high yields and with high diastereoselectivity. beilstein-journals.orgnih.gov While not directly yielding the parent aromatic system, this approach highlights the power of MCRs in rapidly building diverse libraries of structurally related compounds for further chemical exploration. beilstein-journals.org

Regioselective Functionalization Strategies

Once the pyrrolo[2,3-b]pyridine core is established, regioselective functionalization is critical to install the specific substituents required for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate and its analogues.

Esterification and Carboxylation at the C-6 Position

The introduction of the ethyl carboxylate group at the C-6 position is a defining feature of the target molecule. This is typically achieved through regioselective metalation followed by quenching with an appropriate electrophile.

A powerful strategy involves the use of a directed metalation group (DMG). worktribe.comscispace.comnih.gov In this approach, an N-carbamoyl protected 7-azaindole undergoes regioselective lithiation at the C-6 position. scispace.comnih.gov Quenching this lithiated intermediate with an electrophile, such as carbon dioxide, would furnish the C-6 carboxylic acid. Subsequent esterification of the resulting 7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid with ethanol, typically under acidic catalysis, yields the final target compound, this compound. google.com This directed metalation group strategy allows for precise and iterative functionalization of the bioactive azaindole scaffold. worktribe.comscispace.com

Reaction Step Reagents Purpose Reference(s)
Directed MetalationN-carbamoyl-7-azaindole, LDARegioselective deprotonation at C-6 scispace.comnih.gov
CarboxylationCarbon dioxide (CO₂)Introduction of the carboxylic acid group scispace.comnih.gov
EsterificationEthanol (EtOH), Acid catalystFormation of the ethyl ester google.com

Amination and Halogenation at Various Pyrrolopyridine Positions

Introducing amine and halogen substituents at specific positions of the pyrrolopyridine ring is essential for creating a wide range of analogues for structure-activity relationship studies.

Amination : Palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, are effective for introducing secondary amines at positions like C-4 and C-6. nih.govnih.gov A general method for the 2-amination of pyridines involves converting them to pyridine N-oxides, which are then treated with reagents like Ts₂O and t-BuNH₂ to yield 2-aminopyridines with high selectivity. nih.gov

Halogenation : Direct halogenation of the electron-rich pyrrole ring often occurs at the C-3 position. However, achieving regioselectivity on the pyridine ring can be more challenging. researchgate.net A novel method for the 3-selective halogenation of pyridines proceeds through the formation of acyclic Zincke imine intermediates. nsf.govchemrxiv.org These intermediates undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions, followed by ring-closing to afford the 3-halopyridine derivative. nsf.govchemrxiv.org This strategy provides access to a diverse set of 3-halopyridines that are otherwise difficult to obtain. nsf.gov

Green Chemistry Approaches in Pyrrolo[2,3-b]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of the pyrrolo[2,3-b]pyridine core, several eco-friendly strategies have been explored, including the use of greener solvents, alternative energy sources, and the development of one-pot multicomponent reactions.

One notable green approach is the use of microwave irradiation . This technique has been shown to significantly accelerate reaction times, reduce side product formation, and in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.netorganic-chemistry.org For instance, an efficient iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has been developed for the synthesis of 7-azaindoles, offering a rapid and economical route to this scaffold. nih.gov While not specifically detailed for the title compound, this methodology represents a significant green advancement for the broader class of 7-azaindoles. The key advantages of microwave-assisted synthesis include shorter reaction times and often cleaner reaction profiles. nih.govorganic-chemistry.org

The development of one-pot syntheses and multicomponent reactions (MCRs) is another cornerstone of green chemistry, as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. researchgate.netscielo.org.mxbeilstein-journals.org A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, has been achieved through a one-pot three-component reaction in ethanol, a greener solvent, using a catalytic amount of tetra-n-butylammonium bromide (TBAB). scielo.org.mx Such protocols, with their high atom economy and use of environmentally benign solvents, are highly desirable.

Furthermore, the use of water as a solvent and the implementation of catalyst-free or recyclable catalyst systems are being explored. A practical and sustainable method for preparing pyrrolo[2,3-b]indoles, which share a similar core, utilizes a Cu/Fe co-catalyst system in water at a mild temperature of 50 °C in the open air. rsc.org This approach is not only environmentally benign but also allows for easy product isolation and catalyst recycling. rsc.org The use of ionic liquids as a reaction medium has also been proposed as a green alternative due to their low volatility and good thermal stability, which can lead to increased reaction speed and product yield.

Below is a table summarizing some green chemistry approaches applicable to the synthesis of pyrrolo[2,3-b]pyridine derivatives.

Green Chemistry Approach Key Features Potential Advantages
Microwave-Assisted Synthesis Use of microwave irradiation for heating. Reduced reaction times, increased yields, minimized side products. nih.gov
One-Pot Multicomponent Reactions Combining multiple reaction steps in a single vessel. High atom economy, reduced waste, time and energy saving. scielo.org.mx
Use of Greener Solvents Employing solvents like water or ethanol. Reduced environmental impact, lower toxicity. scielo.org.mxrsc.org
Sustainable Catalysis Use of non-toxic, recyclable catalysts (e.g., iron, copper). Cost-effective, environmentally friendly, potential for catalyst reuse. nih.govrsc.org
Ionic Liquids Use as a reaction medium. Low volatility, good thermal stability, enhanced reaction rates.

Methodological Advancements in Yield Optimization and Purity Control

Achieving high yield and purity is paramount in the synthesis of pharmacologically relevant molecules like this compound. Recent research has focused on optimizing reaction conditions and developing robust purification methods.

Purity Control is crucial for the subsequent use of this compound in multistep syntheses. The primary methods for purification include column chromatography and recrystallization.

Flash column chromatography on silica (B1680970) gel is a widely used technique for purifying pyrrolo[2,3-b]pyridine derivatives. nih.govacs.org The choice of eluent system is critical for achieving good separation of the desired product from starting materials and byproducts. Common solvent systems include mixtures of petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol (B129727). acs.org

Recrystallization is another powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is key to successful recrystallization. For instance, a sample suitable for single-crystal X-ray analysis of a related pyrazolo[3,4-b]pyridine-5-carboxylate was obtained by recrystallization from dry methanol. nih.gov The process generally involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

The table below outlines common purification techniques and key considerations for this compound and its analogues.

Purification Technique Description Key Considerations
Flash Column Chromatography Separation based on differential adsorption of components on a stationary phase (e.g., silica gel). Selection of appropriate eluent system for optimal separation. nih.govacs.org
Recrystallization Purification based on differences in solubility of the compound and impurities in a specific solvent. Choice of a suitable solvent or solvent mixture; control of cooling rate. nih.gov
Preparative HPLC High-resolution chromatography for purifying complex mixtures or achieving very high purity. Can be used for final compounds when other methods are insufficient. nih.gov

Derivatization and Structural Modification Strategies for Ethyl 7h Pyrrolo 2,3 B Pyridine 6 Carboxylate Analogues

Chemical Transformations of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus offers several sites for chemical modification, including the pyrrole (B145914) nitrogen and various positions on the pyridine (B92270) ring. These transformations are fundamental to exploring the structure-activity relationships (SAR) of this class of compounds.

The nitrogen atom at the 7-position (N-7) of the pyrrolo[2,3-b]pyridine core is a common site for derivatization. N-alkylation and N-acylation can influence the molecule's planarity, solubility, and hydrogen bonding capacity.

Alkylation of the pyrrole nitrogen in related heterocyclic systems is often achieved using alkyl halides in the presence of a base. For instance, in the synthesis of 1,2,3,4-tetrahydrobenzo[c] mdpi.comresearchgate.netnaphthyrin-5(6H)-one derivatives, direct alkylation is overwhelmingly favorable towards O-alkylation, necessitating alternative routes for N-alkylation. nih.gov However, for scaffolds like 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones, N-alkylation can be achieved selectively under phase transfer catalysis (PTC) conditions, yielding the N-alkylated product exclusively. researchgate.net These methods highlight that reaction conditions are critical for directing regioselectivity. In a route toward derivatives of ALIMTA, a pyrrolo[2,3-d]pyrimidine-based drug, N-alkylation of primary amines with crotyl bromide is a key initial step, leading to 7-substituted analogues. nih.gov

Table 1: Examples of N-Alkylation Conditions on Related Heterocyclic Scaffolds

Scaffold Alkylating Agent Conditions Outcome Reference
2-Carboxy-6-chloro-9(10H) acridone Ethylating agents Liquid-liquid phase transfer catalysis N-alkylated derivative researchgate.net
Primary amines (for pyrrolidinone synthesis) Crotyl bromide N/A N-alkylated intermediate nih.gov

The pyridine portion of the 7-azaindole (B17877) scaffold provides multiple carbon atoms (C-4, C-5, C-6) that can be functionalized, typically through transition metal-catalyzed cross-coupling reactions. These modifications are crucial for introducing diverse substituents that can interact with biological targets.

For the related pyrrolo[2,3-d]pyrimidine scaffold, Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are employed to introduce substituents at various positions. mdpi.com For example, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed as a potent CSF1R inhibitor through such strategies. mdpi.comnih.gov The synthesis involved coupling at the C-6 position of the pyridine ring. mdpi.com Similarly, a series of potent phosphodiesterase 4B (PDE4B) inhibitors were developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold, where Chan-Lam coupling was used to introduce aryl groups at the N-1 position, followed by further modifications. nih.gov

Research into V600E B-RAF inhibitors also utilized the pyrrolo[2,3-b]pyridine scaffold, demonstrating its versatility in kinase inhibitor design. nih.gov These examples underscore the power of cross-coupling chemistry to systematically explore the SAR of the pyridine ring positions.

The ethyl carboxylate group at the C-6 position is a versatile handle for introducing a wide range of functionalities, most commonly through hydrolysis to the corresponding carboxylic acid followed by amidation.

The saponification of the ester to a carboxylic acid is a standard transformation, often achieved using a base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. nih.gov The resulting carboxylic acid can then be coupled with a variety of amines to generate a library of amide derivatives. Standard peptide coupling conditions, such as using propylphosphonic anhydride (B1165640) (T3P) with a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), are effective for this transformation. nih.gov This two-step process was successfully used to synthesize a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov Direct amidation of esters is also a developing field, with methods using catalysts like iron(III) chloride being explored to form amides directly from esters and amines. mdpi.com

Table 2: Representative Amidation of Pyrrolo[2,3-b]pyridine Carboxylic Acid

Amine Coupling Reagents Product Reference
Various primary and secondary amines T3P, DIPEA 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides nih.gov

Scaffold Hybridization and Fused Ring Systems

Fusing the pyrrolo[2,3-b]pyridine core with other heterocyclic systems or creating hybrid structures is an advanced strategy to generate novel chemical entities with unique three-dimensional shapes and biological profiles.

The fusion of pyran rings with pyridine and pyrrolopyrimidine scaffolds leads to complex polycyclic structures. Novel derivatives of pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine have been prepared and characterized. researchgate.net For example, ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate was identified as a potent antibacterial agent. researchgate.net The synthesis of such fused systems often involves multi-step sequences, starting from simpler heterocyclic precursors. researchgate.netekb.eg

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is closely related to the 7-azaindole core and is a cornerstone of many therapeutic agents. mdpi.comnih.gov Synthesis of these scaffolds often involves cyclocondensation reactions. For instance, new substituted 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives can be established from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile precursors through reactions with various reagents. researchgate.net The resulting fused pyrimidine (B1678525) ring can be further modified, as seen in the synthesis of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives with antitumor properties. mdpi.com These strategies allow for the creation of diverse libraries of compounds based on the pyrrolopyrimidine and related scaffolds. nih.govrsc.org

Rational Design Principles for Novel Analogues

The development of novel analogues of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is guided by rational design principles aimed at optimizing interactions with specific biological targets. nih.gov This approach relies on understanding the structure-activity relationships (SAR) and leveraging computational and structural biology tools. nih.gov

Structure-Based Drug Design (SBDD): A primary principle in designing 7-azaindole analogues, especially for protein kinase targets, is SBDD. The 7-azaindole scaffold is a well-established "hinge-binder." The pyridine nitrogen (at position 1) acts as a hydrogen bond acceptor, while the pyrrole N-H group (at position 7) serves as a hydrogen bond donor. This arrangement allows the molecule to form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding site in many kinases. nih.gov

Molecular docking and molecular dynamics simulations are key computational tools used to predict and analyze the binding modes of novel analogues. ijper.orgnih.govingentaconnect.com These studies help elucidate how different substituents on the 7-azaindole core might interact with key amino acid residues in the target's active site, providing a structural basis for designing compounds with enhanced potency and selectivity. nih.govnih.gov For example, docking studies can reveal pockets where bulky or polar groups could be introduced to form additional favorable interactions. researchgate.net

Bioisosteric Replacement: The 7-azaindole nucleus itself is an excellent bioisostere of indole (B1671886). nih.govnih.gov This principle can be extended by replacing other parts of the molecule with groups that have similar steric and electronic properties. The goal of bioisosteric replacement is to improve a molecule's pharmacokinetic profile (e.g., solubility, metabolic stability) or pharmacodynamic properties (e.g., potency, selectivity) while retaining the core binding interactions. nih.govmdpi.com For instance, replacing a metabolically liable methyl group with a trifluoromethyl group can block oxidation and improve stability.

Structure-Activity Relationship (SAR) Studies: SAR is established by systematically synthesizing and testing a series of related compounds to determine how specific structural changes affect biological activity. acs.org For 7-azaindole kinase inhibitors, SAR studies have revealed key insights. Modifications at different positions can significantly impact potency and selectivity.

Modification PositionGeneral ObservationExample Target ClassReference
C3-PositionSubstitution with aryl or heteroaryl groups can explore deeper pockets of the ATP-binding site, often leading to increased potency and selectivity.Cdc7 Kinase, c-Met Kinase nih.govacs.org
C5-PositionModifications can influence selectivity and physical properties. Introduction of groups here can be used to target regions outside the immediate hinge-binding area.Cdc7 Kinase nih.gov
C6-PositionSubstitution at this position is well-tolerated and can be used to attach larger groups, such as piperazine, to improve properties or gain additional interactions.c-Met Kinase nih.gov
N7-PositionSubstitution on the pyrrole nitrogen can modulate planarity and the hydrogen-bonding capacity of the N-H group, affecting hinge binding and overall compound properties.Mer/Axl Kinase nih.gov

By integrating these rational design principles, medicinal chemists can efficiently navigate the vast chemical space to develop novel analogues of this compound. The iterative process of design, synthesis, and biological evaluation, informed by structural and computational insights, is crucial for discovering lead compounds with potential therapeutic applications. nih.govresearchgate.net

Biological Activities and Mechanistic Studies of Ethyl 7h Pyrrolo 2,3 B Pyridine 6 Carboxylate Derivatives

Antimicrobial Research: Antibacterial, Antifungal, and Antiviral Potentials

Adaptor Associated Kinase 1 (AAK1) Inhibition for Antiviral Efficacy

Adaptor Associated Kinase 1 (AAK1) is a cellular serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a pathway that many viruses exploit for entry into host cells. nih.gov As such, inhibition of AAK1 has emerged as a promising strategy for the development of broad-spectrum antiviral agents. nih.govnih.gov Research into the pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent AAK1 inhibitors.

An optimization campaign of a previously identified 7-azaindole (B17877) analogue resulted in the development of novel pyrrolo[2,3-b]pyridine derivatives with high affinity for AAK1. nih.gov One such derivative demonstrated a potent inhibitory concentration (IC50) of 4 nM in an enzymatic assay. researchgate.net Further studies on 3-heteroaryl-pyrrolo[2,3-b]pyridines have yielded a series of AAK1 inhibitors with IC50 values in the low nanomolar range. nih.gov These compounds have shown promising antiviral activity against dengue virus and Venezuelan equine encephalitis virus, underscoring the potential of this chemical class in combating viral infections through the inhibition of host-cell kinases. nih.gov The antiviral activity of these compounds is attributed to their ability to interfere with the intracellular trafficking of viruses, a process regulated by AAK1. nih.gov

Table 1: AAK1 Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Class Target IC50 Antiviral Activity
Pyrrolo[2,3-b]pyridine Derivative AAK1 4 nM researchgate.net Dengue Virus, Ebola Virus researchgate.net
3-Heteroaryl-pyrrolo[2,3-b]pyridines AAK1 Low nM range nih.gov Dengue Virus, Venezuelan Equine Encephalitis Virus nih.gov

Broad-Spectrum Antimicrobial Investigations

The pyrrolo-pyridine and related pyrrolopyrimidine scaffolds have been investigated for their potential as antimicrobial agents. These studies have revealed that derivatives of these core structures can exhibit activity against a range of bacterial and fungal pathogens.

A study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a structurally related class of compounds, identified derivatives with potent activity against Staphylococcus aureus. The most active of these compounds demonstrated a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov In another investigation, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited significant inhibitory effects against bacteria, with MIC values ranging from 4 to 20 μmol/L. mdpi.com Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives linked to a pyrrolo[2,3-d]pyrimidine core showed excellent antimicrobial activity, with some compounds exhibiting potent antifungal effects against Candida albicans, with MICs as low as 4.0 ± 0.03 μg/mL. researchgate.net These findings highlight the potential of the broader pyrrolo-pyridine scaffold in the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Pyrrolo-Pyridine and Pyrrolopyrimidine Derivatives

Compound Class Microorganism MIC
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines Staphylococcus aureus 8 mg/L nih.gov
2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones Bacteria 4-20 μmol/L mdpi.com
1,3,4-Oxadiazole-pyrrolo[2,3-d]pyrimidines Candida albicans 4.0 ± 0.03 μg/mL researchgate.net

Immunomodulatory Properties

Janus Kinase (JAK) Inhibition, with Focus on JAK3 Selectivity

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the immune response. researchgate.net The development of selective JAK inhibitors is a key strategy for the treatment of autoimmune diseases. Due to the high degree of homology in the ATP-binding sites across the JAK family, achieving selectivity for a specific JAK isoform is a significant challenge. semanticscholar.org

Research into pyrrolo[2,3-d]pyrimidine derivatives has led to the identification of potent JAK inhibitors. In one study, pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were designed and synthesized as potential JAK2 inhibitors. The most potent compound from this series exhibited an IC50 of 6 nM for JAK2 and demonstrated over 97-fold selectivity against JAK3. cpu.edu.cn While the primary focus of this study was on JAK2, it highlights the potential of the pyrrolopyrimidine scaffold to achieve selectivity among the JAK family members. Further modifications of the pyrrolo[2,3-b]pyridine carboxamide scaffold have also yielded potent and selective JAK1 inhibitors. researchgate.net The development of selective JAK3 inhibitors is of particular interest, as JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in immune function.

Table 3: JAK Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine-phenylamide Hybrid

Compound Target IC50 Selectivity
Pyrrolo[2,3-d]pyrimidine-phenylamide hybrid JAK2 6 nM cpu.edu.cn >97-fold vs. JAK3 cpu.edu.cn

Lats Kinase Inhibition and Yap Pathway Activation

The Hippo signaling pathway is a key regulator of organ size and tissue regeneration, primarily through the suppression of the transcriptional coactivator Yes-associated protein (Yap). nih.gov The core enzymes in this pathway are the Large Tumor Suppressor (Lats) kinases. Inhibition of Lats kinases can lead to the activation of Yap, which in turn can promote cell proliferation and tissue regeneration. nih.gov

A high-throughput phenotypic screen identified a potent and non-toxic activator of Yap, which was characterized as an N-(3-benzylthiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative, referred to as TRULI. nih.gov In vitro kinase assays demonstrated that this compound acts as an ATP-competitive inhibitor of Lats kinases. The IC50 for Lats1 was found to be dependent on the ATP concentration, ranging from 0.2 nM at 10 μM ATP to 80 nM at 250 μM ATP. nih.gov In a cell-based assay using serum-starved HEK293A cells, the compound exhibited a half-maximal effective concentration (EC50) of 510 nM for Yap activation. nih.govresearchgate.net This research demonstrates that derivatives of the pyrrolo[2,3-b]pyridine scaffold can effectively modulate the Hippo-Yap pathway, suggesting potential applications in regenerative medicine.

Table 4: Lats Kinase Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative (TRULI)

Assay Type Target IC50 / EC50 Conditions
In vitro kinase assay Lats1 0.2 nM nih.gov 10 μM ATP nih.gov
In vitro kinase assay Lats1 4.3 nM nih.gov 50 μM ATP nih.gov
In vitro kinase assay Lats1 80 nM nih.gov 250 μM ATP nih.gov
Cell-based assay Yap activation 510 nM nih.govresearchgate.net Serum-starved HEK293A cells nih.gov

Other Biological Activities under Investigation

Anti-HIV-1 Integrase Activity

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. As there is no human homolog for this enzyme, it represents an attractive target for the development of antiretroviral drugs.

Derivatives of the pyrrolo-pyridine scaffold have been investigated for their potential to inhibit HIV-1 integrase. A series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed and synthesized, with several compounds showing moderate to potent anti-HIV-1 activity. One of the most promising compounds from this series, compound 7d, exhibited significant anti-HIV-1 activity with an EC50 value of 1.65 μM. Additionally, pyrrolo[2,3-b]pyridine derivatives have been synthesized and considered as potential HIV-1 integrase inhibitors. nih.gov These findings suggest that the pyrrolo-pyridine core is a viable scaffold for the design of novel anti-HIV-1 agents targeting the integrase enzyme.

Table 5: Anti-HIV-1 Activity of a Pyrrolo[3,4-c]pyridine-4-carboxylate Derivative

Compound Target EC50
7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative (7d) HIV-1 Replication 1.65 μM

Antidiabetic Potentials

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated for their potential in managing diabetes mellitus through various mechanisms. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism and signaling pathways associated with the disease.

One area of investigation has been the inhibition of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), specifically NPP1 and NPP3, which are overexpressed in diabetes. jchemrev.com A study exploring novel pyrrolo[2,3-b]pyridine compounds identified potent inhibitors of these isozymes. For instance, certain derivatives demonstrated significant inhibitory activity against NPP1 and NPP3, suggesting a potential therapeutic avenue for type 2 diabetes. jchemrev.com

Another related area of research involves the inhibition of α-amylase, an enzyme that plays a crucial role in carbohydrate digestion. While direct studies on ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives are limited, research on structurally similar pyrazolo[3,4-b]pyridine ester derivatives has shown promising results. mdpi.com These compounds have been found to exhibit excellent α-amylase inhibitory activity, with some derivatives showing significantly lower IC50 values compared to the standard drug, acarbose. mdpi.com This suggests that the broader class of azaindole carboxylate derivatives may hold potential as α-amylase inhibitors.

The table below summarizes the in vitro inhibitory activities of selected pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives against diabetes-related enzymes.

Compound IDTarget EnzymeIC50 (µM)
Compound 42NPP10.80 ± 0.04
Compound 43NPP30.55 ± 0.01
Compound 6bα-amylase5.14
Compound 6cα-amylase5.15
Compound 6gα-amylase5.20
Compound 6hα-amylase5.56
Acarbose (Standard)α-amylase200.1 ± 0.15

Data sourced from studies on pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. jchemrev.commdpi.com

Antiplatelet Activity

The investigation into the antiplatelet activity of this compound derivatives is an emerging area of research. While direct studies on this specific compound are not extensively documented, research on related indole-based and pyrrolopyridine structures provides insights into their potential to inhibit platelet aggregation.

Platelet aggregation is a critical process in the formation of thrombi, and its inhibition is a key therapeutic strategy in the prevention of cardiovascular diseases. Studies on various heterocyclic compounds, including indole (B1671886) derivatives, have identified agents that can interfere with platelet aggregation induced by agonists such as arachidonic acid (AA) and collagen. nih.gov For example, a series of indole-based hydrazone derivatives demonstrated considerable activity against AA- and collagen-induced platelet aggregation. nih.gov

Furthermore, research into pyrrolo[3,2-c]pyridines, which are isosteres of the 7H-pyrrolo[2,3-b]pyridine core, has shown their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This suggests that the pyrrolopyridine scaffold itself is a promising starting point for the development of novel antiplatelet agents. The mechanism of action for these related compounds often involves interference with signaling pathways that lead to platelet activation and aggregation.

The following table presents the antiplatelet activity of selected indole-based hydrazone derivatives, highlighting their inhibitory effects on platelet aggregation induced by different agonists.

Compound IDInducerInhibition (%)
1aArachidonic Acid75
1aCollagen68
1bArachidonic Acid82
1bCollagen73
1cArachidonic Acid78
1cCollagen70

Data represents the percentage of inhibition of platelet aggregation at a concentration of 100 µM. nih.gov

While the data for closely related structures is promising, further research is necessary to specifically elucidate the antiplatelet potential and mechanisms of action of this compound derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 7-azaindole (B17877) derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic core. The positions at the 1, 3, and 5 positions of the 7-azaindole ring have been identified as the most active sites for substitution in the pursuit of potent anticancer agents. nih.gov The strategic placement of different functional groups allows for the fine-tuning of the molecule's electronic, steric, and hydrophobic properties, which in turn dictates its interaction with biological targets.

The conversion of an ester group, such as the ethyl carboxylate in the title compound, to a carboxamide is a common strategy in medicinal chemistry to enhance biological activity and improve physicochemical properties. Carboxamides introduce a hydrogen bond donor and can participate in more extensive hydrogen bonding networks with target proteins compared to esters. This often leads to increased binding affinity and potency.

While direct comparative studies on the 6-substituted ethyl ester versus carboxamide of the 7H-pyrrolo[2,3-b]pyridine core are not extensively detailed in the reviewed literature, the general principles of SAR suggest that carboxamides at this position would likely exhibit different, and potentially improved, biological profiles. For instance, in a series of N-substituted quinoxaline-2-carboxamides, the amide derivatives were found to be more stable and showed significant biological activity. nih.gov The alkyl, aryl carboxamide group, and heterocyclic rings are considered the most successful types of substitutions for enhancing the anticancer effects of 7-azaindole analogs. nih.gov The transformation of an ester to an amide can also influence the molecule's solubility and metabolic stability.

To illustrate the potential impact of this modification, a hypothetical comparison based on general SAR principles is presented below:

Compound Functional Group at C6 Potential Impact on Biological Activity
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylateEsterModerate activity, acts as a hydrogen bond acceptor.
7H-pyrrolo[2,3-b]pyridine-6-carboxamidePrimary AmidePotentially enhanced activity due to additional hydrogen bond donor capabilities.
N-Aryl-7H-pyrrolo[2,3-b]pyridine-6-carboxamideSubstituted AmideActivity can be modulated by the nature of the aryl substituent, allowing for exploration of further binding interactions.

This table is illustrative and based on general medicinal chemistry principles.

The introduction of halogen, alkyl, and hydroxyl groups at various positions on the 7-azaindole scaffold plays a critical role in modulating the biological activity of these compounds.

Halogen Substituents: Halogens, particularly fluorine and chlorine, are frequently incorporated into drug candidates to improve their metabolic stability, membrane permeability, and binding affinity. The position of the halogen is crucial. For example, in a series of pyrrolo[3,4-c]pyridine derivatives, a 3-chloro-4-fluorobenzyl substituent was part of a potent compound. researchgate.net Halogenation of indoles and azaindoles can occur at the C3 position, indicating its susceptibility to electrophilic substitution. frontiersin.org

Alkyl Substituents: Alkyl groups, such as methyl, can influence the lipophilicity and steric profile of a molecule. A methyl group on the pyridine (B92270) ring of a pyrrolo[3,4-c]pyridine was found to be important for its biological activity. researchgate.net The introduction of alkyl groups can also block metabolic sites, thereby increasing the compound's half-life.

Hydroxyl Substituents: Hydroxyl groups can act as both hydrogen bond donors and acceptors, significantly impacting a molecule's interaction with its biological target. The presence of a hydroxyl group can also improve aqueous solubility. In the development of Cdc7 kinase inhibitors with a 7-azaindole core, hydroxyl and primary amide substituents on a C-3 pyridine fraction led to the best inhibition. nih.gov

The following table summarizes the general effects of these substituents on the 7-azaindole core:

Substituent General Position Observed Effects on Biological Activity
Halogen (F, Cl)Aryl rings attached to the coreIncreased potency, improved metabolic stability.
Alkyl (e.g., Methyl)Pyridine or pyrrole (B145914) ringModulated lipophilicity, potential for steric interactions.
Hydroxyl (-OH)Various positionsEnhanced hydrogen bonding, improved solubility.

The position of the nitrogen atom within the pyridine ring of the azaindole scaffold has a profound effect on the molecule's physicochemical properties and its ability to interact with biological targets. The four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit distinct properties. nih.gov The 7-azaindole isomer is particularly prevalent in kinase inhibitors because the N7 atom can act as a hydrogen bond acceptor, mimicking the interactions of adenine (B156593) in ATP with the hinge region of kinases. jst.go.jpchemicalbook.com

A comparative study of 6-azaindole (B1212597) and 7-azaindole rings in the context of cannabinoid receptor 1 allosteric modulators revealed that the 7-azaindole-2-carboxamides lost the ability to bind to the receptor, whereas the 6-azaindole-2-carboxamides showed reduced but detectable binding affinity. nih.gov This highlights the critical role of the nitrogen atom's position in determining target specificity and binding affinity. The replacement of an indole (B1671886) ring with a 7-azaindole moiety can enhance drug-target interactions by forming an extra hydrogen bond. nih.gov

Ligand-Target Interaction Analysis for Optimized Activity

Understanding the interactions between a ligand and its target protein at the molecular level is fundamental for designing more potent and selective inhibitors. For 7-azaindole derivatives, which frequently target the ATP-binding site of kinases, the 7-azaindole core typically forms two key hydrogen bonds with the hinge region of the kinase. chemicalbook.com The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. chemicalbook.com

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. For example, the binding mode of 7-azaindole-based inhibitors can be classified as "normal," where it forms the expected bidentate hydrogen bonds with the hinge, or "flipped," where the azaindole moiety is rotated 180 degrees. chemicalbook.com The specific binding mode can be influenced by the substituents on the 7-azaindole ring.

In the context of this compound, the ethyl carboxylate group at the C6 position would likely be oriented towards the solvent-exposed region of the binding pocket. Modifications at this position, such as conversion to a carboxamide with various N-substituents, could allow for additional interactions with amino acid residues in this region, potentially leading to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 7-azaindole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent inhibitory activity against various kinases, such as Aurora B kinase and Trk A kinase. nih.govingentaconnect.com

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. For instance, a 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors revealed key structural features that impact their potency, leading to the design of novel inhibitors with predicted high activity. nih.gov

A typical QSAR study on a series of 7-azaindole derivatives would involve:

Data Set Selection: A series of analogs with a range of biological activities (e.g., IC50 values) is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical descriptors (e.g., steric, electrostatic fields in CoMFA/CoMSIA) are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to build a mathematical model correlating the descriptors with the biological activity. The model's predictive power is then validated using internal and external test sets.

For this compound and its analogs, a QSAR model could elucidate the optimal properties for substituents at the C6 position and other parts of the molecule to maximize its desired biological effect.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 7H-pyrrolo[2,3-b]pyridine scaffold, molecular docking has been extensively used to elucidate their binding modes within the active sites of various protein targets, particularly protein kinases, which are crucial in cancer therapy.

Studies on pyrrolo[2,3-b]pyridine derivatives have demonstrated their potential as inhibitors of several kinases. For instance, docking studies of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives (a closely related isomer) were performed to understand their binding mechanism with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer development. These studies helped to elucidate the possible binding modes and provided a structural basis for the further design of FAK inhibitors. nih.gov

In another study, molecular docking was employed to investigate the interaction of 7H-pyrrolo[2,3-d]pyrimidine derivatives with p21-activated kinase 4 (PAK4), another target implicated in various cancers. The results indicated that these inhibitors form strong interactions with the hinge region of the kinase. nih.govmdpi.com Similarly, docking studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed that the pyrrolo[2,3-b]pyridine core forms crucial hydrogen bonds with residues in the kinase's active site, such as Met1160. tandfonline.comsci-hub.se These computational predictions are instrumental in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective inhibitors.

The following table summarizes key molecular docking studies performed on derivatives of the core scaffold.

Target ProteinKey Interactions ObservedReference
c-Met KinaseHydrogen bonds with Met1160 and Asp1222 in the active site. tandfonline.comsci-hub.se
p21-activated kinase 4 (PAK4)Strong interactions with the hinge region and surrounding charged residues. nih.govmdpi.com
Focal Adhesion Kinase (FAK)Elucidation of binding modes to guide inhibitor design. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor interactions, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. These methods are crucial for assessing the stability of a ligand within a binding pocket and understanding the conformational changes that may occur upon binding.

MD simulations have been applied to study the stability of pyrrolo[2,3-b]pyridine derivatives in complex with their target proteins. For example, a 100ns MD simulation was performed on a designed pyrrolo[2,3-b]pyridine derivative bound to the c-Met kinase. The simulation revealed that the designed compound remained stable in the original binding pocket with a conformation similar to the initial docked structure, thus validating the docking results. sci-hub.se

Similarly, MD simulations were used to investigate the inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4. These simulations provided a deeper understanding of the binding modes and the dynamic interactions that contribute to their inhibitory activity. nih.govmdpi.com The stability of the protein-ligand complexes during these simulations, often analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provides confidence in the predicted binding modes.

Prediction of Molecular Properties for Biological Activity

The biological activity of a compound is not solely dependent on its binding affinity to a target but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

The 7-azaindole (B17877) scaffold is a versatile core for the design of compound libraries for virtual screening. nih.gov By computationally enumerating various substituents at different positions of the 7-azaindole ring, vast virtual libraries can be created. These libraries can then be screened against the three-dimensional structure of a biological target using molecular docking. For example, a virtual screening approach was used to identify 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. nih.gov This process allows for the rapid identification of potential hit compounds from a large chemical space, which can then be synthesized and biologically evaluated. This strategy accelerates the discovery of novel lead compounds for a wide range of therapeutic targets. acs.org

Future Research Directions and Translational Perspectives in Chemical Biology Excluding Clinical Development

Development of Novel and Efficient Synthetic Methodologies

Future synthetic efforts will likely focus on creating diverse libraries of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives for biological screening. A key area of development will be novel, efficient, and regioselective methods for functionalizing the 7-azaindole (B17877) core. Current strategies often involve building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or vice versa. nbuv.gov.uarsc.org Advanced approaches could include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyrrole and pyridine rings offers a more atom-economical and efficient route to novel analogs, avoiding the need for pre-functionalized starting materials.

Domino and One-Pot Reactions: The development of one-pot synthesis methods, such as the selective synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, can streamline the production of complex derivatives. rsc.org Microwave-assisted organic synthesis (MAOS) has also proven valuable for rapidly synthesizing related compounds. researchgate.net

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Buchwald-Hartwig reactions are powerful tools for introducing aryl and amino groups. nih.gov Future work could expand the scope of these reactions to create more complex substitutions at various positions on the scaffold, which are known to be critical for activity. nih.gov

Flow Chemistry: For scalability and precise reaction control, flow-based synthetic routes could be developed, enabling the rapid generation of compound libraries for high-throughput screening.

These advanced methodologies will be crucial for systematically exploring the structure-activity relationships (SAR) around the this compound scaffold.

Exploration of Undiscovered Biological Targets and Pathways

The 7-azaindole scaffold is a well-established hinge-binding motif for a multitude of protein kinases. jst.go.jpjst.go.jp Derivatives have shown potent activity against targets like B-RAF, CSF-1R, FGFR, and JAK3. nih.govnih.govresearchgate.netrsc.orgnih.gov However, the full biological potential of this scaffold remains largely untapped. Future research should aim to identify novel targets and pathways modulated by derivatives of this compound.

Strategies for target discovery could include:

Phenotypic Screening: Testing derivatives in cell-based assays that measure complex biological responses (e.g., cell morphology, apoptosis, or differentiation) can uncover unexpected activities without a preconceived target.

Proteome-Wide Profiling: Techniques like chemical proteomics can be used to identify the direct protein targets of a bioactive compound from this series within the entire proteome.

Kinome Screening: Given the scaffold's propensity for kinase inhibition, screening against large panels of kinases can reveal novel and potentially unexpected inhibitory activities. nih.gov For instance, some derivatives have shown broad activity, inhibiting dozens of kinases, while others have been developed as highly selective inhibitors. nih.gov

Beyond kinases, related scaffolds have shown activity against other enzyme classes like phosphodiesterases (PDEs) and ectonucleotide pyrophosphatases/phosphodiesterases (NPPs). nih.govnih.gov Furthermore, targets involved in cancer-related pathways, such as the DEAD-box RNA helicase DDX3 and bromodomains, represent other promising avenues for exploration. nih.govalliedacademies.org Investigating these and other non-kinase targets could significantly broaden the therapeutic applicability of this compound class.

Rational Design of Highly Selective and Potent Lead Compounds

Starting with this compound as a core fragment, rational design principles can be applied to develop highly potent and selective inhibitors for specific biological targets. Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are powerful approaches that have already been successfully applied to the 7-azaindole scaffold. jst.go.jpacs.org

Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrrolo[2,3-b]pyridine ring is crucial. Studies have shown that substitutions at the 1, 3, and 5 positions are particularly important for anticancer activity. nih.gov The ethyl carboxylate group at the 6-position of the title compound serves as a key handle for modification into amides, hydrazides, or other functional groups to explore interactions with the target protein.

Targeting Specific Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of kinases can lead to improved selectivity. This strategy has been successfully used to develop multi-targeted kinase inhibitors from the 7-azaindole core. acs.org

Exploiting Allosteric Sites: Moving beyond the ATP-binding site to design allosteric modulators could yield inhibitors with greater selectivity and novel mechanisms of action. This has been explored for targets like the cannabinoid receptor 1 with related azaindole scaffolds. nih.gov

The table below summarizes examples of potent inhibitors derived from the broader pyrrolo[2,3-b]pyridine scaffold, highlighting the potential for developing highly active compounds.

Compound IDTarget KinaseIC₅₀Reference
35 V600E B-RAF0.080 µM nih.gov
34e V600E B-RAF0.085 µM nih.gov
1l NPP30.55 µM nih.gov
1c NPP10.80 µM nih.gov
22 CDK848.6 nM acs.org
1r FMS Kinase30 nM nih.gov
34 c-Met1.68 nM nih.gov
4h FGFR17 nM rsc.org
25 FGFR451.6 nM nih.gov

This table is for illustrative purposes and includes data for various derivatives of the core scaffold.

Advancements in Hybrid and Multi-Targeted Therapeutics

The complexity of diseases like cancer often requires hitting multiple biological targets simultaneously. The 7-azaindole scaffold is an ideal starting point for designing multi-targeted kinase inhibitors (MTKIs) and hybrid molecules. acs.orgnih.gov

Future directions include:

Focused Multi-Targeted Kinase Inhibitors: Rational design can be used to create single molecules that inhibit a specific, selected set of kinases involved in processes like tumor growth and angiogenesis. acs.org This "focused" approach aims to maximize therapeutic benefit while minimizing off-target effects.

Molecular Hybridization: This strategy involves combining the 7-azaindole core with other known pharmacophores to create a single hybrid molecule with dual or multiple activities. For example, hybrids of 7-azaindole with moieties like 1,2,3-triazole or Meldrum's acid have been synthesized and evaluated as anticancer agents. nih.govrsc.org Exploring hybrids with fragments that target epigenetic proteins, metabolic enzymes, or other cancer-relevant pathways is a promising area of research.

Dual-Target Inhibitors: Designing compounds that inhibit two distinct but complementary pathways, such as PI3K and bromodomains, could overcome drug resistance mechanisms. alliedacademies.orgresearchgate.net The versatility of the 7-azaindole scaffold makes it amenable to such designs.

Application of Advanced Computational Tools for Expedited Discovery

Computational chemistry plays a vital role in modern drug discovery by accelerating the design and optimization of lead compounds. For the this compound scaffold, these tools can be leveraged in several ways:

Molecular Docking: Docking simulations are routinely used to predict the binding modes of 7-azaindole derivatives within the active site of target proteins, such as kinases like c-Met or helicases like DDX3. nih.govtandfonline.com These studies help to rationalize observed SAR and guide the design of new analogs with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, can be developed to correlate the structural features of a series of compounds with their biological activity. ingentaconnect.com These models provide valuable insights into the key steric and electronic requirements for potency and can be used to predict the activity of virtual compounds before synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its target protein over time, helping to assess the stability of the binding mode predicted by docking and to understand the role of solvent molecules in the binding site. researchgate.nettandfonline.com

Virtual Screening: Large virtual libraries of compounds based on the 7-azaindole scaffold can be computationally screened against the structures of various biological targets to identify promising initial hits for chemical synthesis and biological testing.

By integrating these computational approaches, the discovery pipeline for novel therapeutics derived from this compound can be made significantly more efficient and cost-effective.

Q & A

Q. How can the synthetic yield of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate be optimized?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions with ammonium acetate (NH4_4OAc) as a catalyst, as demonstrated in analogous pyrrolo-pyridine syntheses, which achieved yields of 27–45% .
  • Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product effectively .
  • Catalyst Screening : Explore alternative catalysts (e.g., Lewis acids) and solvent systems (DMF, THF) to improve reaction efficiency.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N percentages (e.g., ±0.4% deviation) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Storage : Store in a cool, dry environment away from ignition sources (P210) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Emergency Protocols : Ensure access to safety data sheets (SDS) and emergency contact numbers (e.g., P201, P202) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the compound’s photocytotoxic activity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) or aromatic rings at the 2- or 7-positions to enhance photostability and cellular uptake. Derivatives like Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (45% yield) showed improved activity due to extended conjugation .
  • Biological Assays : Perform in vitro cytotoxicity screening (e.g., MTT assays) under UV/visible light exposure to quantify photocytotoxicity .

Q. How can researchers resolve contradictions in spectral data for derivatives?

Methodological Answer:

  • Impurity Identification : Use HPLC with UV detection (e.g., 98.6% purity in ) to detect byproducts or unreacted starting materials .
  • Isomer Discrimination : Employ X-ray crystallography or NOESY NMR to distinguish regioisomers or tautomeric forms .

Q. What strategies enable efficient synthesis of novel derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Parallel Synthesis : Adapt the general procedure in by varying aldehydes or ketones in condensation reactions to generate a diverse library .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally demanding steps .

Data Analysis and Reproducibility

Q. Why might yields vary across studies using similar synthetic routes?

Methodological Answer:

  • Parameter Sensitivity : Monitor reaction temperature, stoichiometry, and catalyst purity. For example, a 10°C deviation in reflux conditions can alter yields by 15–20% .
  • Reproducibility Checks : Replicate published procedures (e.g., ’s modified literature method) with strict control of variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.